molecular formula C12H9N3O2 B2402276 6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile CAS No. 2138267-38-4

6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile

Cat. No.: B2402276
CAS No.: 2138267-38-4
M. Wt: 227.223
InChI Key: OIFXZBCAUFYLLY-UHFFFAOYSA-N
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Description

6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as a brominating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the compound can yield brominated derivatives .

Scientific Research Applications

6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA gyrases, which are essential for bacterial DNA replication . This inhibition can lead to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-6-7-2-10-11(17-5-16-10)3-9(7)15-12(14)8(6)4-13/h2-3H,5H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFXZBCAUFYLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC3=C(C=C12)OCO3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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